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Get Quote

For researchers, scientists, and drug development professionals engaged in the study of β-

lactamase enzymes, the selection of an appropriate chromogenic substrate is paramount for

accurate and reliable experimental outcomes. This guide provides a comprehensive, data-

driven comparison of Centa, a widely used chromogenic cephalosporin, with another common

alternative, nitrocefin. This comparison is intended to assist in selecting the optimal substrate

for specific research applications in the critical field of antibiotic resistance.

Both Centa and nitrocefin are valuable tools for the detection and quantification of β-lactamase

activity.[1] The underlying principle of their use lies in the hydrolysis of the β-lactam ring within

their structures by a β-lactamase enzyme.[1][2] This enzymatic cleavage results in a distinct

color change, which can be monitored spectrophotometrically to measure enzyme activity.[1][3]

While serving a similar purpose, Centa and nitrocefin possess distinct chemical and kinetic

properties that render them suitable for different experimental contexts.
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A summary of the key performance characteristics of Centa and nitrocefin is presented below,

offering a high-level comparison of these two substrates.

Feature Centa Nitrocefin

Color Change
Light yellow to chrome

yellow[3]
Yellow to red[3]

Wavelength (Intact) ~340 nm[3] ~380-390 nm[3]

Wavelength (Hydrolyzed) ~405 nm[3] ~486-500 nm[3]

Molar Extinction Coefficient

(Δɛ)
+6,400 M⁻¹cm⁻¹ at 405 nm[3] +17,500 M⁻¹cm⁻¹ at 486 nm[3]

Solubility
Highly soluble in aqueous

buffers[3]

Requires DMSO or DMF for

stock solutions[3]

Stability in Serum

Significant stability; no notable

hydrolysis after 1 hour in

diluted rabbit serum.[3]

Less stable; half-life of 13

minutes under similar

conditions.[3]

Suitability for Plate Assays

Not practical for direct

detection of β-lactamase-

producing colonies on agar

plates.[3][4]

Can be used for direct colony

testing on a slide or plate.[3]

In-Depth Comparison of Physicochemical
Properties
Centa exhibits superior solubility in aqueous buffers, which is a significant practical advantage

over nitrocefin.[3] Nitrocefin requires the use of organic solvents like dimethyl sulfoxide (DMSO)

or dimethylformamide (DMF) to prepare stock solutions.[3] The high aqueous solubility of

Centa simplifies assay preparation and minimizes the potential for solvent-induced artifacts on

enzyme activity.[3] Furthermore, Centa demonstrates greater stability in the presence of

serum, making it a more robust substrate for assays conducted in complex biological matrices.

[3]
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Kinetic Performance with Various β-Lactamases
While both Centa and nitrocefin are effective substrates for a broad range of β-lactamases,

their kinetic parameters (Km and kcat) can vary significantly depending on the specific enzyme.

Nitrocefin generally possesses a higher molar extinction coefficient, which leads to a more

pronounced color change upon hydrolysis and can translate to higher sensitivity in some

applications.[3] However, Centa has proven to be a reliable substrate for detailed kinetic

studies and for detecting β-lactamases in crude extracts and during purification processes.[3]

[4]

For certain enzymes, such as the OXA-2 class D β-lactamase, Centa offers a distinct

advantage as it does not exhibit the "burst" phenomenon observed with nitrocefin, which can

complicate kinetic analyses.[3]

The following table summarizes the kinetic constants for the hydrolysis of Centa and nitrocefin

by a selection of β-lactamases from different classes.
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β-Lactamase Substrate Km (μM) kcat (s⁻¹)
kcat/Km
(μM⁻¹s⁻¹)

Class A

TEM-1 Centa 115 1,000 8.7

Nitrocefin 55 1,000 18

SHV-1 Centa 100 120 1.2

Nitrocefin 130 1,500 11.5

Class C

E. cloacae 908R Centa 45 1,100 24

Nitrocefin 140 780 5.6

Class D

OXA-10 Centa 400 9 0.02

Nitrocefin 450 3,000 6.6

OXA-2 Centa 95 13 0.14

Nitrocefin - - (Burst) -

Class B (Metallo-

β-lactamase)

B. cereus II Centa 25 400 16

Nitrocefin 27 63 2.3

Data compiled from Bebrone et al., 2001.[4]

Experimental Protocols
Detailed methodologies for performing β-lactamase activity assays using both Centa and

nitrocefin are provided below.

β-Lactamase Activity Assay using Centa
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This protocol is adapted from the methods described by Bebrone et al. (2001).[5]

Materials:

Centa substrate

Purified β-lactamase enzyme or crude bacterial extract

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

For metallo-β-lactamases, supplement the buffer with 100 μM ZnSO₄.[5]

Spectrophotometer capable of measuring absorbance at 405 nm

Procedure:

Prepare Centa Solution: Due to its high aqueous solubility, a stock solution of Centa can be

prepared directly in the assay buffer to the desired concentration (e.g., 1 mM).

Reaction Setup: In a cuvette, add the appropriate volume of assay buffer.

Add Enzyme: Add a small volume of the β-lactamase-containing sample to the cuvette.

Initiate Reaction: Start the reaction by adding a specific volume of the Centa stock solution

to achieve the desired final concentration (e.g., 100 μM).

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 405

nm over time. The hydrolysis of Centa results in the formation of a product with a molar

extinction coefficient (Δɛ) of +6,400 M⁻¹cm⁻¹.[5]

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the

absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert

law.

β-Lactamase Activity Assay using Nitrocefin
This protocol provides a general method for using nitrocefin.[1][6][7]

Materials:
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Nitrocefin substrate

Dimethyl sulfoxide (DMSO)

Purified β-lactamase enzyme or crude bacterial extract

Assay buffer (e.g., 100 mM PBS, neutral pH)

Spectrophotometer capable of measuring absorbance at 490 nm

Procedure:

Prepare Nitrocefin Stock Solution: Dissolve nitrocefin powder in DMSO to prepare a

concentrated stock solution (e.g., 10 mg/mL).[1]

Prepare Working Solution: Dilute the nitrocefin stock solution in the assay buffer to the

desired final working concentration (e.g., 0.5 - 1.0 mg/mL). The working solution should

appear yellow.[1]

Reaction Setup: In a microplate well or a cuvette, add the desired volume of the sample

containing β-lactamase.

Initiate Reaction: Add the nitrocefin working solution to the sample to start the reaction.

Spectrophotometric Measurement: Monitor the change in absorbance at 490 nm over time.

The hydrolysis of the yellow nitrocefin substrate produces a red product.[6][7]

Data Analysis: Determine the rate of change in absorbance from the linear phase of the

reaction. Enzyme activity is proportional to the rate of color change.

Visualizing the Process: Signaling Pathways and
Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz,

illustrate the enzymatic reaction mechanism and a typical experimental workflow.
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Caption: Enzymatic hydrolysis of Centa by β-lactamase.
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Caption: A generalized workflow for a β-lactamase activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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